molecular formula C22H23NO4 B3014465 N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide CAS No. 883961-66-8

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide

Cat. No.: B3014465
CAS No.: 883961-66-8
M. Wt: 365.429
InChI Key: SPHBSNJSOHOXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-Methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide is a synthetic small molecule characterized by a chromen-4-one (4-oxo-4H-chromen) core substituted at the 3-position with a 4-methoxyphenyl group and at the 8-position with a methyl group. Chromenone derivatives are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities . The presence of the methoxy group on the phenyl ring may enhance metabolic stability, while the branched aliphatic chain in the amide side chain could influence solubility and target binding interactions.

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-13(2)12-18(24)23-22-19(15-8-10-16(26-4)11-9-15)20(25)17-7-5-6-14(3)21(17)27-22/h5-11,13H,12H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHBSNJSOHOXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)CC(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.

    Attachment of the Butanamide Side Chain: The butanamide side chain can be attached through amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating diseases like cancer and inflammatory disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Signaling Pathways: Affecting signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Interacting with Receptors: Binding to cellular receptors and altering their activity.

Comparison with Similar Compounds

Key Observations:

Structural Complexity : The target compound exhibits intermediate complexity compared to ADC1770 (highly functionalized) and indazole derivatives (simpler backbones) .

Bioactivity Clues : While direct pharmacological data for the target compound are unavailable, analogs with 3-methylbutanamide groups show roles in enzyme inhibition (e.g., proteases) and receptor modulation .

Biological Activity

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, which includes a chromen-4-one core, a methoxyphenyl substituent, and a butanamide side chain, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound can be represented as follows:

Molecular Formula C22H27NO4\text{Molecular Formula }C_{22}H_{27}NO_4
Property Value
Molecular Weight 367.46 g/mol
Solubility Soluble in organic solvents
Stability Stable under normal conditions

The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Anthelmintic Activity

Research indicates that this compound exhibits significant anthelmintic properties , particularly against nematodes such as Toxocara canis and Haemonchus contortus. In vitro studies have demonstrated its efficacy in inhibiting the growth and reproduction of these parasites.

Antioxidant and Anti-inflammatory Effects

The compound has shown potential as an antioxidant , capable of scavenging free radicals and reducing oxidative stress. This activity is attributed to its chromenone structure, which is known for its ability to donate electrons. Additionally, it may exert anti-inflammatory effects by modulating signaling pathways involved in inflammation.

The biological activity of this compound can be understood through several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, either inhibiting or activating them, which are involved in critical biological processes.
  • Receptor Modulation : It can bind to various cellular receptors, influencing their activity and thereby affecting cellular responses.
  • Signaling Pathway Alteration : The compound may modulate key signaling pathways related to inflammation and apoptosis, leading to therapeutic effects .

Case Studies

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of Toxocara canis at concentrations as low as 10 µM, showcasing its potential as a novel anthelmintic agent.
  • Antioxidant Activity : In experiments measuring oxidative stress markers, the compound reduced malondialdehyde levels significantly compared to control groups, indicating strong antioxidant capabilities.

Comparative Analysis with Other Compounds

To further understand the biological activity of this compound, a comparison with other related compounds is presented below:

Compound Name Biological Activity
N-(4-Methoxyphenyl)pentanamideAnthelmintic against Toxocara canis
7-HydroxychromoneAntioxidant and anti-inflammatory properties
Flavonoids (e.g., Quercetin)Antioxidant, anti-cancer properties
Coumarin derivatives (e.g., Umbelliferone)Antimicrobial and anticancer activities

This table highlights how this compound stands out due to its specific structural features that enhance its pharmacological profile compared to other chromenone derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.